molecular formula C11H8ClN3O2 B7786196 (NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide

(NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide

Cat. No.: B7786196
M. Wt: 249.65 g/mol
InChI Key: ODGOMLZNMNSMME-WEVVVXLNSA-N
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Description

Compound “(NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide” is a chemical entity with a unique structure and properties. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure and reactivity make it a valuable subject of study for researchers.

Preparation Methods

The synthesis of compound “(NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide” involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be outlined as follows:

    Synthetic Routes: The compound can be synthesized using a series of chemical reactions involving starting materials such as N-protective indole and halogenated hydrocarbons.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving mechanical grinding methods to facilitate the alkylation process.

Chemical Reactions Analysis

Compound “(NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Compound “(NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which compound “(NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide” exerts its effects involves specific molecular targets and pathways:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It modulates various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Compound “(NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups can be identified using databases like PubChem.

    Uniqueness: The unique structural features and reactivity of compound “this compound” make it distinct from other similar compounds. Its specific interactions with molecular targets and pathways contribute to its unique properties and applications.

Properties

IUPAC Name

(NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-10-3-1-8(2-4-10)5-9(6-13)11(16)14-7-15-17/h1-5,7,17H,(H,14,15,16)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGOMLZNMNSMME-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N=CNO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)/N=C\NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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